molecular formula C20H20N2O3 B5690912 Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate

Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B5690912
M. Wt: 336.4 g/mol
InChI Key: TZCHFPGEYWXTLF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxyanilino and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with 7,8-dimethylquinoline-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. The compound binds to the active site of these enzymes, preventing their normal function and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its hydroxyanilino group enhances its ability to form hydrogen bonds, increasing its binding affinity to target enzymes and receptors .

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-7,8-dimethylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(24)17-11-21-18-13(3)12(2)5-10-16(18)19(17)22-14-6-8-15(23)9-7-14/h5-11,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCHFPGEYWXTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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